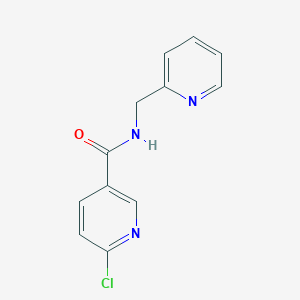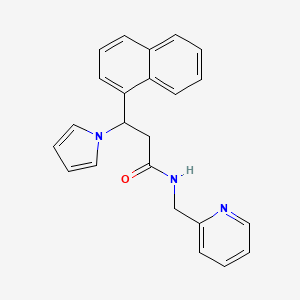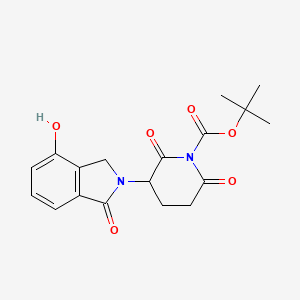
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a tert-butyl ester group, a hydroxy-substituted isoindolinone, and a dioxopiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carboxylic acid derivative under acidic conditions.
Introduction of the Dioxopiperidine Moiety: The dioxopiperidine moiety can be introduced through a condensation reaction with a suitable diketone and an amine.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays to understand its biological activity.
Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy-substituted isoindolinone moiety can form hydrogen bonds with target proteins, while the dioxopiperidine moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate: This compound is unique due to its specific combination of functional groups and structural elements.
tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate: Similar in structure but with an amino group instead of the dioxopiperidine moiety.
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Lacks the tert-butyl ester group but shares the isoindolinone and piperidine moieties.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl ester, hydroxy-substituted isoindolinone, and dioxopiperidine moieties
Properties
Molecular Formula |
C18H20N2O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl 3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)26-17(25)20-14(22)8-7-12(16(20)24)19-9-11-10(15(19)23)5-4-6-13(11)21/h4-6,12,21H,7-9H2,1-3H3 |
InChI Key |
VZJJMHDBHWQMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358680.png)
![3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358683.png)
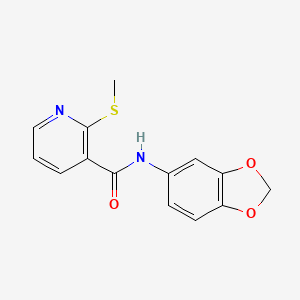
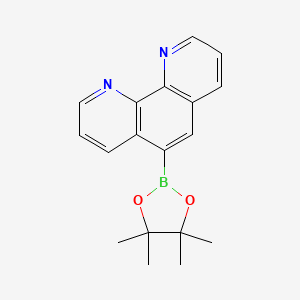
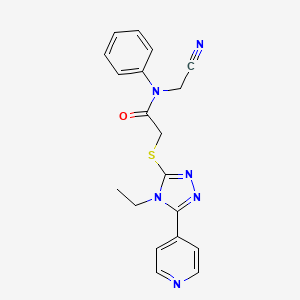
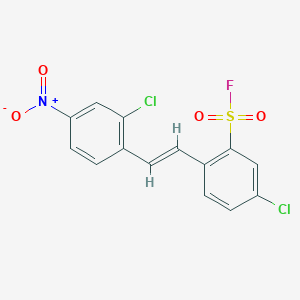
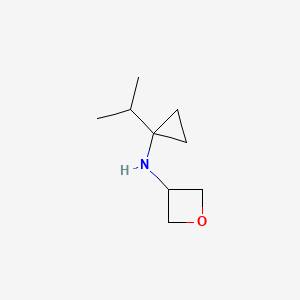
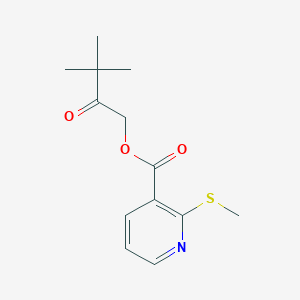
![6-(2,5-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358716.png)
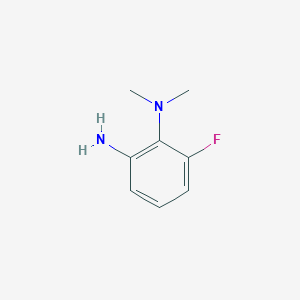

![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358734.png)
